REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N+:7]([CH:10]=[CH:11][C:12]1[O:13][C:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:15][CH:16]=1)([O-])=O>>[C:17]1([C:14]2[O:13][C:12]([CH2:11][CH2:10][NH2:7])=[CH:16][CH:15]=2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=CC=1OC(=CC1)C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction to room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
Re-cool reaction to 0° C.
|
Type
|
CUSTOM
|
Details
|
quench with 0.80 mL of water
|
Type
|
ADDITION
|
Details
|
Dilute
|
Type
|
CUSTOM
|
Details
|
reaction with additional tetrahydrofuran
|
Type
|
STIRRING
|
Details
|
stir at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter again
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(O1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 20.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |